molecular formula C18H29NO2 B14722248 N-Hydroxy-N-phenyldodecanamide CAS No. 13663-53-1

N-Hydroxy-N-phenyldodecanamide

Cat. No.: B14722248
CAS No.: 13663-53-1
M. Wt: 291.4 g/mol
InChI Key: GVSYXEROVSLUTO-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenyldodecanamide is an organic compound with the molecular formula C18H29NO2 It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to the nitrogen atom of a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-phenyldodecanamide typically involves the reaction of dodecanoic acid with hydroxylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C12H24O2+NH2OH+C6H5NH2C18H29NO2+H2O\text{C12H24O2} + \text{NH2OH} + \text{C6H5NH2} \rightarrow \text{C18H29NO2} + \text{H2O} C12H24O2+NH2OH+C6H5NH2→C18H29NO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-phenyldodecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-dodecanamide, while reduction could produce N-hydroxy-dodecanamine.

Scientific Research Applications

N-Hydroxy-N-phenyldodecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenyldodecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-phenyloctanamide: Similar structure but with a shorter carbon chain.

    N-Hydroxy-N-phenylhexanamide: Another similar compound with an even shorter carbon chain.

    N-Hydroxy-N-phenylbutanamide: A compound with a four-carbon chain.

Uniqueness

N-Hydroxy-N-phenyldodecanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and interact with biological molecules in specific ways, making it a valuable subject of study in multiple disciplines.

Properties

CAS No.

13663-53-1

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-hydroxy-N-phenyldodecanamide

InChI

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-13-16-18(20)19(21)17-14-11-10-12-15-17/h10-12,14-15,21H,2-9,13,16H2,1H3

InChI Key

GVSYXEROVSLUTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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